![molecular formula C12H15FN2O B2839444 1-(3-Fluorobenzoyl)-1,4-diazepane CAS No. 926215-33-0](/img/structure/B2839444.png)
1-(3-Fluorobenzoyl)-1,4-diazepane
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Overview
Description
Scientific Research Applications
Olefin Epoxidation
1-(3-Fluorobenzoyl)-1,4-diazepane and related compounds have been utilized in catalyzing olefin epoxidation reactions. Manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, have demonstrated effectiveness in epoxidation, with variations in Lewis basicity of ligands affecting reactivity and product selectivity (Sankaralingam & Palaniandavar, 2014).
Synthesis of Benzodiazepines
Research has explored the synthesis of benzodiazepines using fluoroalkyl-containing lithium 1,3-diketonates with diaminoarenes, including diazepines, highlighting the compound's role in producing benzimidazoles and benzothiazoles (Filyakova et al., 2010).
Solid-Phase Synthesis
The compound has been used in solid-phase synthesis methodologies. Specifically, the synthesis of tetrahydro-benzo[e][1,4]diazepin-5-ones on polystyrene resin, leveraging polymer-supported 1,2-diaminoethane and fluoro-nitrobenzoic acid as key synthons, has been documented (Lemrová & Soural, 2012).
Multicomponent Synthesis
The compound plays a role in multicomponent synthesis processes, such as the Ugi reaction followed by intramolecular nucleophilic substitution. This approach has been used for the convergent synthesis of diazepane systems, including 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives (Banfi et al., 2007).
Structural and Reactive Modeling
Iron(III) complexes of linear tetradentate bis(phenolate) ligands, including 1,4-diazepane derivatives, have been studied as structural and functional models for enzymes involved in intradiol-cleaving processes. These studies have implications for understanding enzyme mimicking and reaction mechanisms (Mayilmurugan et al., 2010).
Mechanism of Action
Target of Action
The primary target of 1-(3-Fluorobenzoyl)-1,4-diazepane is currently unknown. Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
It is suggested that the compound may act by inhibiting certain enzymes, such as gyrase, topoisomerase, and D-alanine—D-alanine ligase . .
Biochemical Pathways
It is possible that the compound may influence the pathways associated with the targets it interacts with
Pharmacokinetics
Similar fluorinated compounds have been shown to exhibit good bioavailability due to the presence of the fluorine atom, which can enhance certain properties of drugs such as lipophilicity and metabolic stability .
Result of Action
Based on its potential mode of action, it could lead to the inhibition of certain enzymes, potentially disrupting normal cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets
properties
IUPAC Name |
1,4-diazepan-1-yl-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKTYJDNTSZEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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